3-Hexylcyclopent-2-EN-1-one
Description
Significance of Cyclopentenone Core Structures in Modern Organic Synthesis
Cyclopentenone core structures are frequently encountered in organic chemistry, serving as foundational substrates for numerous chemical transformations. thieme-connect.com Their ubiquity in natural product structures makes them a critical target for synthetic chemists. thieme-connect.com The reactivity of the cyclopentenone ring allows for modifications at every position, making it a highly versatile synthon for creating diverse and complex molecular architectures. thieme-connect.comacs.org
Key synthetic strategies for constructing the cyclopentenone ring include:
Pauson-Khand Reaction: This reaction forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, often catalyzed by a metal complex like dicobalt octacarbonyl. thieme-connect.comorgsyn.org
Nazarov Cyclization: An electrocyclic reaction that converts divinyl ketones into cyclopentenones. acs.org
Ring-Closing Metathesis: A powerful method for forming cyclic compounds, including cyclopentenones, from acyclic precursors.
Aldol (B89426) Condensation: The condensation of cyclopentanone (B42830) with various aldehydes can yield 2-alkylcyclopent-2-en-1-ones. google.com
The cyclopentenone framework is also a frequent participant in cycloaddition reactions, such as the Diels-Alder reaction and photochemical [2+2] cycloadditions. thieme-connect.com These reactions provide pathways to intricate polycyclic systems. Furthermore, the development of asymmetric syntheses of chiral cyclopentenones has been a major focus, as these are crucial precursors for enantioselective synthesis of biologically active molecules. acs.org The biological importance of the cyclopentenone motif is significant, with derivatives exhibiting anti-inflammatory, anticancer, and antiviral activities. blucher.com.br
Overview of 3-Hexylcyclopent-2-EN-1-one within Academic Chemical Research
This compound, a specific derivative of the cyclopentenone family, has garnered attention in academic research primarily for its role as a synthetic intermediate and its presence in certain natural products. While not as extensively studied as some other cyclopentenone derivatives, its synthesis and reactions provide valuable insights into the chemical behavior of this class of compounds.
One documented synthesis of this compound involves the reaction of 3-methoxycyclopent-2-en-1-one with hexylmagnesium bromide in tetrahydrofuran (B95107) (THF). rsc.org This Grignard reaction followed by hydrolysis and elimination yields the target compound. This method highlights a common strategy for introducing alkyl substituents at the 3-position of the cyclopentenone ring.
The chemical properties and spectroscopic data for this compound and its isomer, 2-Hexylcyclopent-2-en-1-one, are well-characterized. These data are essential for identifying the compound and understanding its electronic and structural features.
Table 1: Physical and Chemical Properties of Hexylcyclopentenone Isomers
| Property | 2-Hexyl-2-cyclopenten-1-one | This compound |
| Molecular Formula | C11H18O | C11H18O |
| Molecular Weight | 166.26 g/mol nih.gov | 166.26 g/mol |
| Boiling Point | 255.8±10.0 °C at 760 mmHg chemsrc.com | Not specified |
| Density | 0.9±0.1 g/cm3 chemsrc.com | Not specified |
| Flash Point | 107.7±9.8 °C chemsrc.com | Not specified |
| LogP | 3.19 chemsrc.com | Not specified |
Data for this compound is less commonly reported in readily available databases compared to its 2-substituted isomer.
Research involving this compound often falls under the broader scope of developing synthetic methodologies for substituted cyclopentenones. For instance, studies on conjugate additions to β-substituted cyclopentenones are relevant to the reactivity of this compound. rsc.org Such research aims to create quaternary carbon centers, which are important structural motifs in many complex natural products.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53253-08-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-hexylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-10-7-8-11(12)9-10/h9H,2-8H2,1H3 |
InChI Key |
JCUZPBDZUAXCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=O)CC1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Hexylcyclopent 2 En 1 One Analogs
Nucleophilic Addition Reactions to the Enone System
Nucleophilic addition represents one of the most fundamental reactions for enones. masterorganicchemistry.com The pathway of this addition—whether it occurs at the carbonyl carbon (direct addition) or the β-carbon (conjugate addition)—is influenced by several factors, most notably the nature of the nucleophile. lumenlearning.comlibretexts.org
Conjugate addition, also known as 1,4-addition or Michael addition, involves the nucleophile attacking the electrophilic β-carbon of the enone system. libretexts.orgwikipedia.org This mode of reaction is generally favored by "soft" or weakly basic nucleophiles. libretexts.org The mechanism commences with the nucleophile forming a bond with the β-carbon, which causes the π-electrons of the double bond to shift, ultimately leading to the formation of an enolate intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. libretexts.orgwikipedia.org Subsequent protonation of this intermediate, typically during an aqueous workup, leads to the formation of a saturated ketone, as the resulting enol tautomerizes to the more stable keto form. libretexts.orgwikipedia.org
A prominent class of reagents that selectively undergoes 1,4-addition are Gilman reagents (lithium diorganocuprates). wikipedia.orglibretexts.org Other nucleophiles that typically favor this pathway include enolates, amines, and thiols. libretexts.orgwikipedia.org
Table 1: Reagents and Conditions for Conjugate (1,4-) Addition
| Reagent Class | Specific Example | Typical Conditions | Product Type |
| Gilman Reagents | Lithium dihexylcuprate ((C₆H₁₃)₂CuLi) | Diethyl ether or THF, low temperature | 3,3-Dihexylcyclopentan-1-one |
| Enolates (Michael Reaction) | Diethyl malonate with a base (e.g., NaOEt) | Ethanolic solution | Diethyl 2-(3-hexyl-2-oxocyclopentyl)malonate |
| Amines | Diethylamine | Varies; may be neat or in a solvent | 3-(Diethylamino)-3-hexylcyclopentan-1-one |
| Thiols | Hexanethiol with a base | Polar aprotic solvent | 3-Hexyl-3-(hexylthio)cyclopentan-1-one |
Direct addition, or 1,2-addition, involves the nucleophilic attack directly at the electrophilic carbonyl carbon. lumenlearning.comlibretexts.org This reaction is characteristic of "hard," strongly basic nucleophiles, such as Grignard reagents and organolithium compounds. libretexts.orgmasterorganicchemistry.com The reaction is often irreversible and kinetically controlled, favoring the faster attack at the highly polarized carbonyl carbon. lumenlearning.comlibretexts.org
The mechanism follows the standard pattern for nucleophilic addition to a ketone. libretexts.org The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org A subsequent acidic workup protonates the alkoxide to yield a tertiary allylic alcohol, with the original double bond of the enone system remaining intact. libretexts.org
Table 2: Reagents and Conditions for Direct (1,2-) Addition
| Reagent Class | Specific Example | Typical Conditions | Product Type |
| Grignard Reagents | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF, followed by H₃O⁺ workup | 1-Methyl-3-hexylcyclopent-2-en-1-ol |
| Organolithium Reagents | Butyllithium (BuLi) | Diethyl ether or THF, low temperature, followed by H₃O⁺ workup | 1-Butyl-3-hexylcyclopent-2-en-1-ol |
Stereoselective Reduction Methodologies
The reduction of the enone system in 3-hexylcyclopent-2-en-1-one can target either the carbonyl group or the carbon-carbon double bond. Stereoselective methods aim to control the spatial orientation of the newly formed functional groups.
The reduction of the carbonyl group in this compound is commonly achieved using complex metal hydrides, which act as a source of the hydride ion (H⁻). libretexts.orglibretexts.org This process is a form of 1,2-nucleophilic addition, where the hydride attacks the carbonyl carbon. libretexts.org Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for this transformation. libretexts.org
Both NaBH₄ and LiAlH₄ reduce aldehydes and ketones to their corresponding alcohols. libretexts.org In the context of an α,β-unsaturated ketone, these reagents typically exhibit high chemoselectivity, reducing the carbonyl group while leaving the C=C double bond untouched under standard conditions. The reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated during workup to yield a secondary allylic alcohol. libretexts.org LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and reacts violently with protic solvents like water and alcohols. libretexts.orgyoutube.com Consequently, LiAlH₄ reductions are conducted in anhydrous solvents like THF or ether, with a separate aqueous workup step. libretexts.org NaBH₄ is less reactive and can be safely used in protic solvents such as methanol (B129727) or ethanol. youtube.comyoutube.com
Table 3: Common Hydride Reagents for Carbonyl Reduction
| Reagent | Formula | Typical Solvent | Workup | Product |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Integrated into reaction | 3-Hexylcyclopent-2-en-1-ol |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Separate H₃O⁺ step | 3-Hexylcyclopent-2-en-1-ol |
Oxidative Transformations
The enone structure can also undergo various oxidative reactions, leading to molecular rearrangements and the formation of new heterocyclic systems.
The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester, or a cyclic ketone into a lactone (a cyclic ester), through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgpw.live This transformation is typically accomplished using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. mdpi.comchemistrysteps.com
The mechanism for the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pw.liveorganicchemistrytutor.com The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.com This is followed by the rate-determining step: a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, displacing a carboxylate anion as a leaving group. wikipedia.org Finally, deprotonation yields the lactone product. wikipedia.org
The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. In general, the group that can better stabilize a positive charge is more likely to migrate. For this compound, the oxygen atom is inserted between the carbonyl carbon and the more substituted tertiary carbon atom, leading to the formation of a ring-expanded unsaturated lactone.
Table 4: Reagents for Baeyer-Villiger Oxidation
| Reagent | Typical Conditions | Product Type |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂), room temperature | Unsaturated Lactone |
| Peroxyacetic acid (CH₃CO₃H) | Acetic acid solvent | Unsaturated Lactone |
| Hydrogen Peroxide (H₂O₂) with Lewis Acid (e.g., SnCl₄) | Aprotic solvent | Unsaturated Lactone |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wvu.edu In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org The classification of these reactions is often based on the number of π-electrons involved from each component. wikipedia.org
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for forming six-membered rings. wikipedia.org This reaction is a [4+2] cycloaddition, involving a concerted interaction between a four-π-electron system (the diene) and a two-π-electron system (the dienophile). wvu.eduorganic-chemistry.org The formation of new, more stable σ-bonds is the driving force of this reaction. organic-chemistry.org
While the classic Diels-Alder reaction is not a direct method for the formation of the five-membered cyclopentenone ring itself, cyclopentenones, including analogs of this compound, can act as dienophiles in Diels-Alder reactions to construct more complex polycyclic systems. nih.gov The reactivity of the cyclopentenone as a dienophile is influenced by electronic factors. Typically, Diels-Alder reactions proceed most efficiently when the dienophile is substituted with electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The carbonyl group of the cyclopentenone ring acts as such an electron-withdrawing group, enhancing its reactivity as a dienophile. organic-chemistry.org
However, parent cycloalkenones like cyclopentenone are considered relatively unreactive dienophiles under purely thermal conditions unless the diene is highly activated. nih.gov The reactivity can be significantly enhanced through Lewis acid catalysis. nih.gov For instance, the Diels-Alder reaction between 2-cyclopentenone and Danishefsky's diene has been investigated in the presence of various Lewis acids. researchgate.net The use of cyclic dienes, such as cyclopentadiene (B3395910), in reactions with dienophiles like cyclopentenone can lead to the formation of bridged bicyclic systems. wvu.edu
It has been noted that the ring strain in the dienophile can affect reactivity. For example, cyclobutenone is a much more reactive dienophile than cyclopentenone or cyclohexenone in thermally driven Diels-Alder reactions. nih.gov The reaction of cyclopentenone with cyclopentadiene required heating at 150°C for 36 hours to achieve 40% completion, highlighting its moderate reactivity under thermal conditions. nih.gov
Table 1: Comparison of Dienophile Reactivity in Diels-Alder Reactions
| Dienophile | Diene | Conditions | Outcome | Reference |
| Cyclopentenone | Cyclopentadiene | 150 °C, 36h | 40% completion | nih.gov |
| Cyclobutenone | Cyclopentadiene | Room Temperature | High endo selectivity | nih.gov |
| 2-Cyclopentenone | Danishefsky's diene | CH2Cl2, ZnCl2, 0 °C | Cycloaddition | researchgate.net |
Derivatization for Chiral Analysis
Chiral analysis is crucial in pharmaceutical and biological sciences to quantify the enantiomers of a chiral compound. wikipedia.org Enantiomers can have different pharmacological, toxicological, and metabolic properties. wikipedia.org For chiral molecules like analogs of this compound that may exist as a racemic mixture, separating and identifying the individual enantiomers is of significant interest.
One common strategy for chiral analysis is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). wikipedia.orgchiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers have different properties and can be separated using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC). wikipedia.orgchiralpedia.com
The success of this method relies on several factors:
The presence of a suitable functional group on the analyte for reaction with the CDA. chiralpedia.com In the case of this compound analogs, the carbonyl group or other functionalities on the molecule can be targeted for derivatization. acs.org
The enantiomeric purity of the CDA. chiralpedia.com
The absence of racemization of the analyte or the CDA during the derivatization reaction. chiralpedia.com
For secondary alcohols, a double derivatization approach using both enantiomers of a CDA, such as (R)- and (S)-α-methoxyphenylacetic acid (MPA), can be employed to determine the absolute configuration of the alcohol. mdpi.com This involves forming diastereomeric esters whose properties can be analyzed, often by NMR spectroscopy, to assign the stereochemistry. mdpi.com While this compound itself does not have a chiral center, analogs or derivatives of it might, making this technique relevant. The chemical derivatization of cyclopentenones can proceed through transformations of the enone group or other existing functional groups to create diastereomeric mixtures that can then be separated. acs.org
Table 2: Key Requirements for Indirect Chiral Analysis via Derivatization
| Requirement | Description | Reference |
| Reactive Functional Group | The analyte must possess a functional group (e.g., hydroxyl, amino, carbonyl) that can react with the chiral derivatizing agent. | chiralpedia.com |
| Enantiopure CDA | The chiral derivatizing agent must be of high enantiomeric purity to ensure accurate conversion to diastereomers. | chiralpedia.com |
| Reaction Stability | Neither the analyte nor the CDA should undergo racemization during the derivatization process. | chiralpedia.com |
| Separable Diastereomers | The resulting diastereomers must have sufficiently different physicochemical properties to be separated by achiral chromatography. | wikipedia.org |
Advanced Analytical and Spectroscopic Characterization Techniques
Structural Elucidation through Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-hexylcyclopent-2-en-1-one by providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the cyclopentenone ring and the hexyl side chain. The vinylic proton on the α-carbon of the enone system would appear in the downfield region, typically around 5.8-6.0 ppm. The allylic protons on the carbon adjacent to the double bond and the carbonyl group would resonate at approximately 2.3-2.5 ppm. The protons of the hexyl group would exhibit characteristic signals in the upfield region, with the terminal methyl group appearing around 0.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the ketone is highly deshielded and would produce a signal in the range of 195-210 ppm. The sp² hybridized carbons of the double bond would appear between 130-170 ppm. The carbons of the hexyl chain would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 195-210 |
| Vinylic C-H | 5.8-6.0 | 130-140 |
| Vinylic C-Hexyl | - | 160-170 |
| CH₂ (allylic) | 2.3-2.5 | 30-35 |
| CH₂ (adjacent to C=O) | 2.0-2.2 | 35-40 |
| Hexyl CH₂ (α to ring) | 2.1-2.3 | 28-32 |
| Hexyl (CH₂)₄ | 1.2-1.6 | 22-32 |
| Hexyl CH₃ | 0.8-1.0 | 13-15 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the α,β-unsaturated ketone and the alkyl chain.
The most prominent feature would be the carbonyl (C=O) stretching vibration, which for a conjugated cyclopentenone, typically appears in the range of 1685-1715 cm⁻¹. The carbon-carbon double bond (C=C) stretching of the enone system would give rise to an absorption band around 1615-1645 cm⁻¹. The C-H stretching vibrations of the hexyl group and the cyclopentenone ring would be observed in the region of 2850-3000 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1685-1715 |
| C=C (Alkene) | Stretch | 1615-1645 |
| C-H (Alkyl) | Stretch | 2850-3000 |
| =C-H (Vinylic) | Stretch | 3010-3100 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₈O), the calculated exact mass is 166.1358. HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. This high precision is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netwiley.commostwiedzy.pl
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
The synthesis of this compound, which can be achieved through reactions such as the aldol (B89426) condensation of cyclopentanone (B42830) with hexanal, can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC/MS). d-nb.infomdpi.comisca.me This technique separates the volatile components of the reaction mixture in the gas chromatograph, and the mass spectrometer provides identification of each component based on its mass spectrum. By taking aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the desired product and any byproducts can be tracked, allowing for the optimization of reaction conditions.
Table 3: Hypothetical GC/MS Data for Monitoring the Synthesis of this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Cyclopentanone | 3.5 | 84, 56, 42 |
| Hexanal | 4.2 | 100, 82, 57, 44 |
| This compound | 12.8 | 166, 123, 95, 81 |
If this compound is synthesized as a chiral molecule, for instance through an asymmetric synthesis, it is crucial to determine its enantiomeric purity. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers. chromatographyonline.comselvita.com SFC often provides faster and more efficient separations than traditional high-performance liquid chromatography (HPLC) for chiral compounds. chromatographyonline.com By using a chiral stationary phase (CSP), the two enantiomers of this compound will interact differently with the column, leading to different retention times and allowing for their separation and quantification to determine the enantiomeric excess (ee).
Table 4: Illustrative SFC Conditions for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., methanol) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
Crystallographic Analysis for Absolute Configuration (e.g., X-ray)
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration. The technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions can be determined with high precision.
For a chiral molecule like this compound, which possesses a stereocenter, determining its absolute configuration is crucial for understanding its biological activity and stereospecific interactions. The absolute configuration can be established by analyzing the anomalous dispersion effects of the diffracted X-rays. The Flack parameter, derived from this analysis, provides a reliable indicator of the correct enantiomer. mdpi.com
Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₁₁H₁₈O |
| Formula Weight | 166.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.542(3) |
| b (Å) | 5.871(1) |
| c (Å) | 16.234(4) |
| β (°) | 98.75(2) |
| Volume (ų) | 994.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.110 |
Microscopic Techniques for Catalyst Support Characterization
In many synthetic routes leading to compounds like this compound, heterogeneous catalysts play a pivotal role. The efficiency and selectivity of these catalysts are often intrinsically linked to the morphology and composition of their support material. Therefore, detailed characterization of the catalyst support is essential.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. In the context of catalyst supports, SEM provides valuable insights into particle size, shape, and surface texture, all of which can influence catalytic activity. ijcce.ac.ir
An SEM analysis of a catalyst support, for instance, a functionalized mesoporous silica (B1680970) used in the synthesis of cyclopentenone derivatives, would reveal the uniformity of the particles and the nature of the porous structure. The images generated can help in assessing the quality of the catalyst preparation and in understanding how the physical characteristics of the support affect the reaction. uned.es
Illustrative SEM Observations for a Catalyst Support
| Feature | Description |
|---|---|
| Particle Morphology | Spherical and relatively uniform nanoparticles. |
| Particle Size Distribution | 50-100 nm |
| Surface Texture | Porous surface with visible cavities. |
Energy Dispersive Spectroscopy (EDS)
Often coupled with SEM, Energy Dispersive Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. EDS provides qualitative and quantitative information on the elemental composition of the catalyst and its support. nih.gov
For a supported catalyst, EDS analysis can confirm the presence and distribution of the active metal species on the support material. For example, in a palladium-catalyzed reaction, EDS can verify the successful deposition of palladium onto a carbon or silica support and provide the weight percentage of each element present. researchgate.net This is crucial for ensuring the correct catalyst formulation and for understanding the distribution of active sites. scielo.org.co
Hypothetical EDS Data for a Supported Catalyst
| Element | Weight % | Atomic % |
|---|---|---|
| C | 85.2 | 89.5 |
| O | 9.8 | 7.7 |
| Si | 3.5 | 1.6 |
Computational and Theoretical Studies
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical methods are at the forefront of investigating the reaction mechanisms involving 3-hexylcyclopent-2-en-1-one. These approaches allow for the detailed mapping of potential energy surfaces, identification of intermediates, and characterization of transition states.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.orgnih.gov It has been effectively applied to study the mechanisms of reactions involving cyclopentenone derivatives, such as their oxidation by hydroxyl (OH) radicals. acs.orgnih.govnih.gov DFT calculations help in understanding the regioselectivity and diastereoselectivity of various chemical transformations. acs.org
In studies of related cyclopentenone derivatives, DFT has been used to calculate the potential energy surfaces (PES) for reactions, providing insights into the most likely reaction pathways. nih.gov For instance, in the reaction of OH radicals with methyl-substituted cyclopentenones, DFT calculations at the M06-2X/6-311+G** level of theory have been used to identify that OH-addition is the dominant mechanism at room temperature, although hydrogen abstraction also plays a non-negligible role. acs.orgnih.gov Such studies can elucidate the effect of the alkyl substituent on the reactivity of the cyclopentenone ring. The hexyl group in this compound, for example, would be expected to influence the electron density of the double bond, and DFT calculations could quantify this effect on reaction barriers.
Table 1: Representative DFT-Calculated Parameters for OH Radical Reaction with Cyclopentenone Derivatives
| Compound | Reaction Type | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| 2-cyclopenten-1-one | OH Addition | -2.5 | -30.0 |
| 2-cyclopenten-1-one | H Abstraction | 5.0 | -15.0 |
| 3-methyl-2-cyclopenten-1-one | OH Addition | -2.0 | -31.5 |
| 3-methyl-2-cyclopenten-1-one | H Abstraction | 4.5 | -16.0 |
Note: The data in this table is representative and based on studies of similar compounds. Specific values for this compound would require dedicated computational studies.
Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by examining the activated complex at the transition state. wikipedia.orgbritannica.comyoutube.com Modeling the transition state is crucial for understanding the energy barrier of a reaction (activation energy) and predicting its rate. youtube.comox.ac.uk
For reactions involving cyclopentenone structures, computational modeling is used to locate and characterize the geometry and energy of transition states. researchgate.net For example, in the reaction of OH radicals with cyclopentenone derivatives, the transition states for both the addition of the OH radical to the double bond and the abstraction of a hydrogen atom can be calculated. acs.orgnih.gov These calculations reveal that the energy barriers for OH-addition are often lower than for hydrogen abstraction, explaining the dominance of the addition pathway. nih.gov The structure of the transition state, including bond lengths and angles, provides a snapshot of the reaction at its highest energy point. youtube.com
Quantitative Structure-Selectivity Relationship (QSSR) Studies
Quantitative Structure-Selectivity Relationship (QSSR) studies aim to establish a mathematical correlation between the structural features of molecules and their chemical selectivity, particularly in catalysis. nih.gov While specific QSSR studies on this compound are not extensively documented, the methodology is highly applicable, especially in predicting enantioselectivity in asymmetric synthesis.
In a typical QSSR approach, a series of catalysts or substrates are described by a set of molecular descriptors. nih.gov These descriptors, which can be electronic, steric, or topological, are then correlated with the observed selectivity (e.g., enantiomeric excess) using statistical methods like multivariate linear regression. For cyclopentenone derivatives, 3D-QSSR models can be particularly insightful as they use three-dimensional descriptors to account for the spatial arrangement of atoms. nih.gov Such models could be used to predict the stereochemical outcome of reactions like conjugate additions or cycloadditions involving this compound, thereby guiding the selection of optimal catalysts or reaction conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore these aspects.
Conformational analysis of this compound would involve identifying the stable conformations of the molecule, particularly concerning the orientation of the flexible hexyl chain relative to the rigid cyclopentenone ring. Quantum mechanical calculations can determine the relative energies of these conformers.
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. nih.govrsc.org An MD simulation of this compound in a solvent would reveal how the molecule interacts with its environment and how the hexyl chain samples different conformational states over time. rsc.org In the context of a chemical reaction, MD simulations can be used to study the stability of reactant-catalyst complexes and to explore the dynamic pathway from reactants to products. rsc.org For instance, simulations could shed light on how the hexyl group might influence the approach of a reactant to the cyclopentenone core, potentially affecting the stereoselectivity of the reaction.
Occurrence, Isolation, and Biosynthetic Pathways of Cyclopentenones
Natural Presence of 3-Hexylcyclopent-2-en-1-one and Structurally Related Compounds
The cyclopentenone structural motif is a core component of numerous natural products found across various biological kingdoms. wikipedia.orgacs.org While direct evidence for the natural occurrence of this compound is limited, a diverse array of structurally similar alkylated and functionalized cyclopentenones has been identified in plants, animals, and microorganisms.
Prominent examples include the jasmonates in plants, such as cis-jasmone, which is a key component of the fragrance of jasmine flowers and is also found in peppermint oil and green tea. foodb.canist.gov In the animal kingdom, prostaglandins (B1171923) are a critical class of lipid-based cyclopentenones that act as signaling molecules involved in processes like inflammation. wikipedia.orgacs.org These compounds are synthesized from fatty acids in virtually all tissues. libretexts.org
In plants, a parallel group of compounds known as phytoprostanes are formed non-enzymatically from the oxidation of α-linolenic acid, particularly under conditions of oxidative stress. nih.govnih.gov These prostaglandin-like molecules have been found in the leaves, flowers, and roots of various plant species. nih.gov Furthermore, research has led to the isolation of novel cyclopentenone derivatives from marine organisms, such as didemnid ascidians, and from endophytic microorganisms living within mangrove plants. nih.govnih.gov The simple parent compound, 2-cyclopentenone, has even been isolated from pressure-cooked pork liver. wikipedia.org
Table 1: Natural Occurrence of Structurally Related Cyclopentenones
| Compound Class/Name | Example Structure | Natural Source(s) | Reference(s) |
|---|---|---|---|
| Jasmonates | cis-Jasmone | Jasmine flowers (Jasminum officinale), Peppermint oil, Green tea | foodb.canist.gov |
| Prostaglandins | Prostaglandin (B15479496) E2 | Animal tissues (ubiquitous) | wikipedia.orgacs.org |
| Phytoprostanes | Phytoprostane F1 | Plants (e.g., leaves, flowers, roots), edible vegetable oils | nih.govnih.govresearchgate.net |
| Marine Cyclopentenones | Didemnenones | Didemnid ascidians (Lissoclinum sp., Diplosoma sp.) | nih.gov |
| Microbial Cyclopentenones | (5R) 3-amino-5-hydroxy-5-vinyl-2-cyclopenten-1-one | Endophytic Streptomyces sp. from mangrove plants | nih.gov |
Isolation Procedures from Biological Sources
The methods used to isolate cyclopentenones from natural sources vary depending on the compound's structure, stability, and the biological matrix in which it is found. A general workflow involves extraction from the biological material, followed by chromatographic separation and purification.
For volatile and fragrant compounds like jasmone (B1672801) from jasmine oil, initial separation is typically achieved through steam distillation or solvent extraction of the flower petals. Further purification relies on chromatographic techniques to separate the complex mixture of essential oil components.
In the case of non-volatile cyclopentenones from marine organisms, the process begins with solvent extraction of the collected specimens. Researchers who isolated C11 cyclopentenones from didemnid ascidians used spectroscopic analyses to elucidate the structures of the purified compounds. nih.gov Similarly, the isolation of novel cyclopentenone derivatives from an endophytic Streptomyces species required cultivation of the microorganism in a specialized seawater-based medium, followed by extraction and purification from the fermentation broth. nih.gov Structure elucidation was then performed using a combination of UV, IR, mass spectrometry, and 2D NMR data. nih.gov
A more industrial-scale example is the isolation of the parent compound, 2-cyclopentenone, from pressure-cooked pork liver, which was accomplished using a method of simultaneous steam distillation and continuous solvent extraction. wikipedia.org These examples highlight the use of extraction followed by various forms of chromatography and spectroscopy as the standard procedure for isolating these compounds from complex biological mixtures.
Enzymatic and Chemical Steps in Cyclopentenone Biosynthesis
The formation of the cyclopentenone ring in nature occurs through several distinct pathways, which can be broadly categorized as either enzymatic or non-enzymatic (autoxidative). These pathways typically utilize polyunsaturated fatty acids as their starting precursors.
Enzymatic Pathways:
In animals, the biosynthesis of prostaglandins is a well-characterized enzymatic cascade that begins with the 20-carbon fatty acid, arachidonic acid. libretexts.orglibretexts.org The key enzyme, prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX), catalyzes the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). bio-rad.comresearchgate.net This intermediate contains the characteristic five-membered ring and serves as the precursor to a wide variety of prostaglandins, which are formed by the action of specific downstream synthases. researchgate.netnih.gov
In plants, a similar enzymatic pathway leads to the formation of jasmonates. portlandpress.com This process, known as the octadecanoid pathway, starts with the 18-carbon α-linolenic acid. slideshare.netmdpi.com The initial step is the oxygenation of this fatty acid by a lipoxygenase (LOX) enzyme. slideshare.netnih.gov The resulting hydroperoxy fatty acid is then converted by two subsequent enzymes, allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), to form a cyclopentenone intermediate called 12-oxophytodienoic acid (OPDA). slideshare.netnih.gov OPDA is then further metabolized through β-oxidation to produce jasmonic acid and its related compounds. portlandpress.comnih.gov
Non-Enzymatic Pathways:
Distinct from the highly regulated enzymatic pathways, phytoprostanes are formed in plants through a non-enzymatic, free radical-catalyzed oxidation of α-linolenic acid. nih.govresearchgate.net This process is analogous to the formation of isoprostanes from arachidonic acid in animals. The reaction is initiated by free radicals, leading to a cascade of reactions that result in the cyclization of the fatty acid chain to form a variety of cyclopentenone structures. researchgate.net This autoxidation process often intensifies when the plant is under oxidative stress or during the storage and drying of plant materials. nih.gov
Table 2: Key Enzymes and Processes in Cyclopentenone Biosynthesis
| Pathway | Key Enzyme/Process | Precursor | Intermediate/Product | Organism Type | Reference(s) |
|---|---|---|---|---|---|
| Prostaglandin Synthesis | Cyclooxygenase (COX) | Arachidonic Acid | Prostaglandin H2 | Animals | libretexts.orgbio-rad.com |
| Jasmonate Synthesis (Octadecanoid Pathway) | Lipoxygenase (LOX) | α-Linolenic Acid | 13-Hydroperoxy-linolenic acid | Plants | slideshare.netnih.gov |
| Allene Oxide Synthase (AOS) | 13-Hydroperoxy-linolenic acid | Unstable allene oxide | slideshare.netnih.gov | ||
| Allene Oxide Cyclase (AOC) | Unstable allene oxide | 12-oxophytodienoic acid (OPDA) | slideshare.netnih.gov | ||
| Phytoprostane Formation | Free Radical Oxidation (Non-Enzymatic) | α-Linolenic Acid | Phytoprostanes | Plants | nih.govresearchgate.net |
Applications in Advanced Organic Synthesis and Chemical Sciences
Role as Precursors in Natural Product Total Synthesis
The utility of cyclopentenone derivatives as precursors in the total synthesis of natural products is well-established. Their inherent reactivity and functionality allow for a variety of chemical transformations to construct more complex molecular architectures.
3-Hexylcyclopent-2-en-1-one is structurally related to the jasmonoid family of compounds, which are characterized by a cyclopentanone (B42830) framework. Jasmonoids, such as methyl jasmonate, are plant hormones that play crucial roles in various physiological processes, including growth regulation and defense mechanisms. They are also highly valued in the fragrance industry for their characteristic jasmine-like scents nih.gov.
While this compound is itself a synthetic fragrance compound with a jasmine-like odor, its primary role in the context of jasmonoids is that of a synthetic analogue rather than a direct precursor for the total synthesis of other naturally occurring jasmonoids nih.gov. The synthesis of various cyclopentanone fragrances often involves the construction of the substituted cyclopentenone ring as a key step, highlighting the importance of this structural class in creating compounds with desirable olfactory properties nih.gov.
Prostanoids, which include prostaglandins (B1171923), are a class of lipid compounds derived from fatty acids. They exhibit a wide range of physiological effects and are characterized by a cyclopentane ring. The cyclopentenone core is a fundamental building block in many synthetic routes to prostaglandins and their analogs. While the direct use of this compound as a starting material for prostanoid synthesis is not extensively documented in publicly available research, the general synthetic strategies for prostanoids often rely on the versatile chemistry of substituted cyclopentenones.
Chiral cyclopentenones are highly valuable as building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals acs.orgnih.gov. The enantioselective synthesis of substituted cyclopentenones has been a significant area of research, with various methods developed to control the stereochemistry of these compounds acs.orgnih.govacs.orgorganic-chemistry.orgnih.gov. These chiral cyclopentenones can then be elaborated into more complex structures with defined stereochemistry.
The development of asymmetric syntheses allows for the production of enantiomerically enriched cyclopentenones, which are crucial for the synthesis of biologically active molecules where specific stereoisomers are required for desired activity acs.orgnih.gov. While the application of chiral this compound as a building block for other complex molecules is not a primary focus in the available literature, the principles of asymmetric synthesis of cyclopentenones are broadly applicable to this compound class acs.orgnih.govacs.orgnih.gov.
Chemical Signaling and Sensory Perceptions
The interaction of volatile organic compounds with olfactory receptors is the basis of our sense of smell. Substituted cyclopentenones, including this compound, are known for their distinct aromatic properties and are widely used in the flavor and fragrance industry.
The perception of odor begins with the binding of an odorant molecule to specific olfactory receptors (ORs) in the nasal epithelium. A study on human olfactory receptor responses to a wide range of odorants identified that dihydrojasmone, a synonym for this compound, interacts with the olfactory receptor OR3A1 nih.gov. The activation of a unique combination of ORs by an odorant molecule results in a specific neural signal that the brain interprets as a distinct smell. The interaction between this compound and OR3A1 is a key molecular event that leads to its characteristic jasmine-like and fruity aroma.
| Compound | Synonym | Interacting Olfactory Receptor |
|---|---|---|
| This compound | Dihydrojasmone | OR3A1 |
This compound is a well-known fragrance ingredient, valued for its fruity, jasmine odor with woody and herbal undertones wikipedia.org. It is utilized in a variety of perfumery applications to impart natural green, woody, and floral notes, and it is a component of bergamot orange oil wikipedia.org. Its scent profile makes it suitable for inclusion in fragrances with jasmine, floral, and herbal characteristics perfumersworld.com.
In addition to its use in perfumery, this compound also finds application in the flavor industry. It can contribute sweet, fruity, and creamy notes to a variety of flavors, including coconut, peach, apricot, and mango thegoodscentscompany.com.
| Application Area | Associated Aromas/Flavors | Examples of Use |
|---|---|---|
| Fragrance | Jasmine, floral, fruity, woody, herbal, fresh | Floral and herbal perfumes, enhancing natural green accords like lavender and bergamot |
| Flavor | Sweet, fruity, creamy | Coconut, peach, apricot, mango flavors |
Biocatalytic Transformations for Enantiopure Fine Chemicals
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective, efficient, and environmentally benign route to such enantiopure molecules. acs.org For chiral cyclopentenones like this compound, biocatalytic methods are primarily focused on two strategies: the resolution of a racemic mixture and the asymmetric reduction of the enone system.
Enzymatic Kinetic Resolution (EKR): This is a widely established method for separating racemic mixtures. acs.org In the context of cyclopentenones, EKR is often applied to precursors such as racemic 4-hydroxycyclopentenones. Lipases are the most commonly used enzymes for this purpose, catalyzing the enantioselective acylation of the hydroxyl group. acs.org One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiopure alcohol from the newly formed ester. While direct EKR on this compound is not standard, the resolution of its hydroxylated precursors is a viable strategy to access chiral building blocks for its synthesis. acs.org The efficiency of such resolutions is high, often achieving excellent enantiomeric excess (ee).
Enantioselective Biocatalytic Reduction: A more direct approach involves the enantioselective reduction of the carbon-carbon double bond in the cyclopentenone ring. This transformation can be achieved using various microorganisms or isolated enzymes (e.g., reductases) to produce a chiral cyclopentanone. A study on the enantioselective enzymatic reduction of 3-substituted cyclopentenones demonstrated the feasibility of this approach for creating stereogenic centers with high diastereoselectivity, which was then applied to the synthesis of a complex hNK-1 receptor antagonist. nih.gov This methodology is directly applicable to this compound, enabling the production of enantiopure (R)- or (S)-3-hexylcyclopentanone, which are valuable chiral synthons.
| Transformation Type | Substrate Class | Biocatalyst | Key Outcome | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Racemic 4-hydroxy-cyclopentenones | Lipases (e.g., Lipozyme IM) | Separation of enantiomers via selective acylation. | acs.org |
| Enantioselective Reduction | 3-Substituted cyclopentenones | Reductase Enzymes / Whole-cell systems | Asymmetric reduction of C=C bond to form chiral cyclopentanones. | nih.gov |
| Dynamic Kinetic Resolution (DKR) | Racemic precursors | Enzyme combined with a racemization catalyst | Theoretical 100% conversion to a single enantiomer product. | acs.orgnih.gov |
Development of Novel Catalytic Systems and Methodologies
The synthesis of substituted cyclopentenones has been significantly advanced by the development of powerful transition-metal-catalyzed and organocatalytic reactions. These methods offer efficient ways to construct the core five-membered ring of this compound from simpler, readily available starting materials.
The Pauson-Khand Reaction (PKR): The PKR is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is one of the most direct methods for synthesizing the cyclopentenone core. For the synthesis of this compound, the reaction would involve 1-octyne (as the alkyne), ethylene (as the alkene), and a source of carbon monoxide.
Initially, the reaction required stoichiometric amounts of dicobalt octacarbonyl [Co₂(CO)₈]. wikipedia.org However, significant progress has been made in developing catalytic versions that use smaller quantities of various transition metals. uwindsor.ca Modern catalytic systems employ not only cobalt but also rhodium, iridium, titanium, and nickel, often in combination with specific ligands to improve efficiency and selectivity. wikipedia.orgmdpi.com Asymmetric variants of the catalytic PKR have also been developed, allowing for the direct synthesis of chiral cyclopentenones. nih.gov
Organocatalysis: In recent years, organocatalysis—the use of small organic molecules as catalysts—has emerged as a powerful tool in asymmetric synthesis. nih.gov For cyclopentenone synthesis, organocatalytic methods often involve domino or cascade reactions. For instance, a tandem conjugate addition/α-alkylation of enals can be catalyzed by chiral secondary amines (like prolinol derivatives) to form highly functionalized and stereochemically rich cyclopentanes, which can then be converted to cyclopentenones. nih.gov These methods provide an alternative, metal-free route to chiral cyclopentenone structures.
| Catalyst System | Type | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Dicobalt Octacarbonyl [Co₂(CO)₈] | Stoichiometric / Catalytic | High temperature, CO atmosphere | Well-established, reliable | wikipedia.orguwindsor.ca |
| Rhodium Complexes (e.g., [(CO)₂RhCl]₂) | Catalytic | Milder conditions, may not require CO atmosphere | High efficiency, tolerance of functional groups | wikipedia.orgmdpi.com |
| Iridium Complexes | Catalytic | Low CO pressure | Excellent for asymmetric intramolecular reactions | organic-chemistry.org |
| Nickel(0) Complexes | Catalytic | Varies | Higher tolerance for different functional groups | uwindsor.ca |
Potential in Bioactive Agent Development (e.g., antimicrobial, insecticidal)
The cyclopentenone ring is a structural motif present in numerous natural products with significant biological activity, including prostaglandins and certain antibiotics. This has prompted research into synthetic cyclopentenone derivatives as potential therapeutic and agrochemical agents.
Antimicrobial Activity: Several studies have demonstrated the antimicrobial properties of functionalized cyclopentenones. nih.gov Research on biomass-derived cyclopentenones, specifically trans-diamino-cyclopentenones (DCPs), has identified compounds with notable activity against Gram-positive bacteria. nih.gov An oxime ether derivative of a DCP showed remarkable efficacy against resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE), with Minimum Inhibitory Concentration (MIC) values as low as 0.976 µg/mL against MRSA. nih.gov While these specific derivatives are more complex than this compound, they establish the cyclopentenone core as a promising scaffold for antibacterial drug development. The lipophilic hexyl chain of this compound could potentially enhance its ability to interact with bacterial cell membranes, a key factor in antimicrobial activity.
Insecticidal Potential: The structure-activity relationships of many classes of insecticides have been studied extensively. nih.govtaylorfrancis.com While this compound is not a classical insecticide, its structural features are shared by some bioactive molecules. For example, pyrethroids, a major class of synthetic insecticides, are esters that act on the nervous systems of insects. researchgate.net Although structurally different, the investigation of diverse small molecules for insecticidal properties is ongoing. The biological activity of cyclopentenones is often linked to their ability to act as Michael acceptors, reacting with biological nucleophiles. The reactivity and specificity of this interaction can be tuned by substituents on the ring, such as the hexyl group, suggesting that derivatives of this compound could be explored for such properties.
| Compound Class | Target Organism | Activity Noted | Reference |
|---|---|---|---|
| trans-diamino-cyclopentenones (DCPs) | Gram-positive bacteria (general) | Active | nih.gov |
| Oxime ether derivative of DCP | Methicillin-resistant S. aureus (MRSA) | MIC = 0.976 µg/mL | nih.gov |
| Oxime ether derivative of DCP | Vancomycin-resistant E. faecalis (VRE) | MIC = 3.91 µg/mL | nih.gov |
| Cyclopentenediones (CPDs) | Various bacteria and fungi | General antibacterial and antifungal effects | researchgate.net |
Integration into Advanced Materials Formulations (e.g., hydrophilically-modified silicones, phenolic resins)
The unique chemical structure of this compound offers potential for its use as a monomer or modifying agent in the synthesis of advanced polymers. Its combination of a reactive enone system and a nonpolar alkyl chain could impart specific properties to materials like silicones and resins.
Hydrophilically-Modified Silicones: Standard silicones (polysiloxanes) are highly hydrophobic. Modifying them to be more hydrophilic expands their applications in areas like surfactants, coatings, and biomedical devices. uni-mainz.de This is typically done by grafting hydrophilic groups onto the silicone backbone. While direct use of this compound is not documented, its functional group presents a handle for incorporation. The ketone moiety could be reduced to a secondary alcohol, which could then be attached to a silicone polymer. Furthermore, a patent application mentions the constitutional isomer 2-hexylcyclopent-2-en-1-one as a potential pro-fragrance molecule for inclusion in pro-fragrance silicone polymers, demonstrating the compatibility of this type of molecular structure with silicone-based systems. google.com
Phenolic Resins: Phenolic resins are thermosetting polymers synthesized from the reaction of phenols with formaldehyde. mdpi.com They are known for their high thermal stability and mechanical strength. mdpi.com The incorporation of other reactive monomers can modify their properties. The cyclopentenone ring, with its activated double bond and carbonyl group, could potentially participate in the complex polycondensation reactions that form the cross-linked phenolic resin network. The hexyl group would be expected to increase the hydrophobicity and potentially the flexibility of the final cured resin. While this application is speculative, the search for novel co-monomers to enhance the performance of phenolic resins is an active area of research, particularly using bio-based resources to replace or supplement phenol. ncsu.edusemanticscholar.org
Structure Activity Relationship Sar Studies in Catalysis and Molecular Interactions
Influence of Substituent Effects on Reactivity and Stereoselectivity
The reactivity of 3-hexylcyclopent-2-en-1-one in catalytic processes is significantly influenced by the electronic and steric properties of the hexyl substituent. The alkyl group at the 3-position of the cyclopentenone ring plays a crucial role in modulating the electron density of the carbon-carbon double bond.
The hexyl group, being an electron-donating group through an inductive effect, slightly increases the electron density of the enone system. This can influence the rate of nucleophilic attack at the β-carbon, a common reaction pathway for cyclopentenones. In asymmetric catalysis, the steric bulk of the hexyl group is a key determinant of stereoselectivity. Chiral catalysts must effectively differentiate between the two faces of the cyclopentenone ring, and the spatial arrangement of the hexyl group can create a steric bias that favors the approach of a reactant from one direction over the other.
For instance, in metal-catalyzed conjugate additions, the coordination of the catalyst to the carbonyl oxygen positions the chiral ligands in proximity to the enone. The interaction between these ligands and the hexyl group can lead to a highly diastereoselective or enantioselective transformation. The length and conformational flexibility of the hexyl chain can also impact the transition state geometry, thereby influencing the stereochemical outcome.
Research on various 3-alkyl-substituted cyclopentenones has shown a clear trend where the size of the alkyl group can be correlated with the degree of stereocontrol achieved. While specific data for the 3-hexyl derivative is not extensively documented, it is anticipated that the hexyl group would exert a significant steric influence, potentially leading to high levels of stereoselectivity in well-designed catalytic systems.
The following table summarizes the expected influence of the hexyl substituent on key reaction parameters based on general principles of organic reactivity and catalysis.
| Parameter | Influence of the 3-Hexyl Group | Rationale |
| Reactivity at the β-carbon | Moderate | The electron-donating nature of the alkyl group slightly deactivates the double bond towards nucleophilic attack compared to an unsubstituted enone. |
| Stereoselectivity in Asymmetric Catalysis | High | The significant steric bulk of the hexyl group allows for effective discrimination between the prochiral faces of the molecule by a chiral catalyst. |
| Rate of Reaction | Potentially slower | Steric hindrance from the hexyl group may slow down the approach of the nucleophile or the catalyst, leading to a decrease in reaction rate compared to smaller alkyl substituents. |
Enzyme Substrate Specificity and Biocatalytic Stereocontrol
In the realm of biocatalysis, enzymes exhibit a high degree of substrate specificity, which is governed by the precise fit of the substrate within the enzyme's active site. slideshare.netlibretexts.org For this compound, the size and shape of the molecule are critical factors determining whether it can be accommodated by an enzyme.
Enzymes such as ene-reductases, which catalyze the asymmetric reduction of carbon-carbon double bonds, are of particular interest for the transformation of cyclopentenones. The active site of these enzymes is a well-defined three-dimensional pocket. The binding of this compound in this pocket in a specific orientation is a prerequisite for catalysis.
The hexyl group plays a dual role in this context. On one hand, its hydrophobic nature can promote binding within a hydrophobic pocket of the active site. On the other hand, its steric bulk may prevent the optimal positioning of the enone functionality relative to the catalytic residues and the cofactor (e.g., NADH or NADPH).
Studies on the biocatalytic reduction of a series of 3-substituted cyclopentenones have demonstrated that the nature of the substituent significantly affects both the conversion and the enantioselectivity of the reaction. nih.gov While direct enzymatic studies on this compound are limited, it is plausible that an enzyme with a sufficiently large and appropriately shaped active site would be capable of reducing it with high stereocontrol. The enantiomeric excess of the resulting 3-hexylcyclopentanone would be dependent on the facial selectivity imposed by the enzyme's active site architecture.
The following interactive table presents hypothetical data based on known trends in the biocatalytic reduction of 3-alkyl cyclopentenones, illustrating the potential substrate specificity and stereocontrol for this compound.
| 3-Alkyl Cyclopentenone | Relative Enzyme Activity (%) | Enantiomeric Excess (ee, %) |
| 3-Methylcyclopent-2-en-1-one | 100 | >99 |
| 3-Ethylcyclopent-2-en-1-one | 85 | 98 |
| 3-Propylcyclopent-2-en-1-one | 70 | 97 |
| This compound | 45 (estimated) | 95 (estimated) |
This data is illustrative and based on general trends observed in biocatalysis.
Ligand Design Principles in Asymmetric Catalysis
The design of chiral ligands is paramount to achieving high levels of stereocontrol in asymmetric catalysis. nih.govnih.gov For reactions involving this compound, the ligand's structure must be tailored to interact effectively with the substrate and the metal center to create a chiral environment that directs the reaction pathway.
Several key principles guide the design of ligands for the asymmetric catalysis of α,β-unsaturated ketones:
Steric Hindrance: The ligand should possess bulky groups that create a steric wall, blocking one of the two faces of the cyclopentenone. The size and position of these groups are critical and should be complementary to the substrate's steric profile. For this compound, a ligand with a well-defined chiral pocket would be necessary to accommodate the hexyl group while still allowing for the desired reaction to occur on one face of the double bond.
Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal catalyst. Electron-donating or electron-withdrawing groups on the ligand can modulate the Lewis acidity of the metal center, which in turn affects the activation of the cyclopentenone substrate.
Bidentate and Monodentate Ligands: Bidentate ligands, which can coordinate to the metal center at two points, often provide a more rigid and well-defined chiral environment, leading to higher enantioselectivities. The bite angle of the bidentate ligand is a crucial parameter that can be fine-tuned to optimize the catalytic outcome.
Dynamic Kinetic Resolution: In cases where the substrate can racemize, a chiral catalyst can be designed to selectively react with one enantiomer, leading to a product with high enantiomeric excess.
For this compound, a successful ligand would likely feature a chiral scaffold that creates a defined pocket. This pocket would orient the cyclopentenone ring in such a way that the hexyl group is positioned away from the incoming nucleophile, and the re-face or si-face of the double bond is preferentially exposed. The choice of the ligand's backbone and the nature of the coordinating atoms (e.g., phosphorus, nitrogen, oxygen) would also be critical in achieving high catalytic activity and selectivity.
The table below outlines some common classes of chiral ligands and their potential applicability to the asymmetric catalysis of this compound.
| Ligand Class | Key Features | Potential for this compound |
| Chiral Phosphines (e.g., BINAP) | C2-symmetric, rigid backbone, tunable electronic properties. | Potentially effective, but the steric interaction between the ligand's aryl groups and the hexyl substituent would need to be carefully considered. |
| Phosphoramidites (e.g., MonoPhos) | Modular, easily synthesized, and electronically tunable. | High potential due to their modularity, allowing for the fine-tuning of the steric and electronic environment around the metal center. |
| Chiral N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust metal complexes. | Promising due to their strong binding to the metal and the ability to create a well-defined steric environment. |
| Chiral Diamines/Diimines (e.g., BOX, PYBOX) | Readily available, form stable complexes with various metals. | Effective for a range of reactions; the choice of the bridging unit and the substituents on the chiral centers would be crucial for accommodating the hexyl group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
